5-Nitro-2-pyridineacetonitrile

Beschreibung

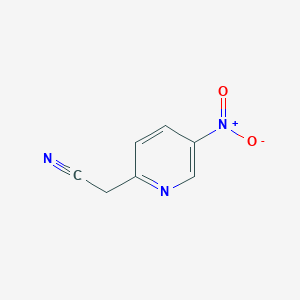

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(5-nitropyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c8-4-3-6-1-2-7(5-9-6)10(11)12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCKNSBYAFTJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60475851 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123846-66-2 | |

| Record name | 5-NITRO-2-PYRIDINEACETONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60475851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5-Nitro-2-pyridineacetonitrile

The synthesis of this compound can be approached through several strategic pathways, each involving distinct chemical principles. These methods include condensation reactions, classic nitrile formation reactions, and various nucleophilic substitution strategies.

Condensation Reactions with Pyridinylacetic Acid Derivatives

Condensation reactions represent a foundational approach to forming carbon-carbon bonds. In the context of pyridineacetonitrile synthesis, this can involve reacting pyridinylacetic acid derivatives with appropriate precursors. This general strategy would entail the use of a pre-formed pyridinylacetic acid or its ester, which is then subjected to dehydration or a related condensation process to yield the nitrile functionality. While direct examples for the 5-nitro derivative are not prevalent, the methodology is a staple in organic synthesis.

Knoevenagel and Strecker Reactions for Nitrile Formation

Classic named reactions provide reliable pathways for introducing the nitrile group onto a heterocyclic scaffold.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgaston.ac.uk The active hydrogen component is a molecule where the C-H bond is acidic due to the presence of electron-withdrawing groups, such as nitrile (CN), ester (CO₂R), or nitro (NO₂) groups. sigmaaldrich.com For the synthesis of a precursor to this compound, a suitable starting material like 5-nitropyridine-2-carbaldehyde (B155848) could be condensed with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. wikipedia.org The reaction proceeds through an α,β-unsaturated intermediate. sigmaaldrich.com

Table 1: Key Components in Knoevenagel Condensation

| Component | Role | Example(s) |

|---|---|---|

| Carbonyl Compound | Electrophile | Aldehyde, Ketone |

| Active Hydrogen Compound | Nucleophile | Diethyl malonate, Cyanoacetic acid wikipedia.org |

| Catalyst | Base | Primary/Secondary Amines (e.g., Piperidine, Imidazole) wikipedia.orgresearchgate.net |

| Electron-Withdrawing Group (Z) | Activator | -CO₂R, -COR, -CN, -NO₂ sigmaaldrich.com |

The Strecker amino acid synthesis , first reported in 1850, provides another route to form α-aminonitriles from an aldehyde or ketone. wikipedia.orgnumberanalytics.com The process involves the reaction of an aldehyde with ammonia (B1221849) and a cyanide source. wikipedia.orgnumberanalytics.com The aldehyde and ammonia first form an imine, which is then attacked by the cyanide ion to produce the α-aminonitrile. numberanalytics.commasterorganicchemistry.com This intermediate can then be further processed. Applying this to the target structure, 5-nitropyridine-2-carbaldehyde would be the starting aldehyde.

Table 2: General Steps of the Strecker Reaction

| Step | Reaction | Description |

|---|---|---|

| 1 | Imine Formation | An aldehyde or ketone reacts with ammonia. numberanalytics.com |

| 2 | Cyanation | A cyanide ion attacks the imine, forming an α-aminonitrile. numberanalytics.commasterorganicchemistry.com |

| 3 | Hydrolysis (Optional) | The α-aminonitrile is hydrolyzed to yield an amino acid. numberanalytics.com |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions are common in pyridine (B92270) chemistry and offer direct methods for introducing the cyanomethyl group.

A well-established method involves the condensation of a pyridine derivative with phenylacetonitrile (B145931) or a similar active methylene compound under basic conditions. uogqueensmcf.com For instance, the condensation of 2-chloro-pyridine with phenylacetonitrile yields α-phenyl-2-pyridine acetonitrile (B52724). uogqueensmcf.com This type of reaction leverages the acidity of the α-protons of the acetonitrile derivative, which can be deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking an electrophilic center on the pyridine ring.

Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.neteie.gr Palladium-catalyzed reactions, such as the Suzuki, Negishi, and Sonogashira couplings, are powerful tools. eie.grnih.govmdpi.com In this context, a halogenated pyridine analog, such as 2-bromo-5-nitropyridine (B18158), serves as a versatile building block. nbinno.com This substrate can undergo palladium-catalyzed cross-coupling with various nucleophiles. nbinno.com The synthesis of the target compound could be achieved by coupling 2-bromo-5-nitropyridine or 2-chloro-5-nitropyridine (B43025) with a suitable cyanomethylating agent in the presence of a palladium catalyst. The strong electron-withdrawing effect of the nitro group can, however, sometimes deactivate the aryl halide towards certain catalyzed cross-coupling reactions. researchgate.net

Table 3: Example of Palladium-Catalyzed Cross-Coupling

| Substrate | Reagent | Catalyst System | Application |

|---|---|---|---|

| 2-Bromo-5-nitropyridine | Arylboronic Acids | Palladium Catalyst | Synthesis of 2-aryl-5-nitropyridines nbinno.com |

| Halogenated Pyridine | Cyanomethylating Agent | Palladium Catalyst | Potential route to this compound |

Cyanoethylation of Pyridine Derivatives

Cyanoethylation offers another pathway for nitrile introduction. A typical approach involves reacting a suitable pyridine precursor with a reagent like ethyl cyanoacetate (B8463686). For example, 2-chloropyridine (B119429) hydrochloride can react with ethyl cyanoacetate in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting intermediate, ethyl 2-cyano-2-(pyridin-2-yl)acetate, can then be hydrolyzed to yield the final nitrile product. This method could be adapted using a 5-nitro-substituted pyridine starting material.

Adaptation from 4-Chloropyridine Hydrochloride to 2-Chloropyridine Hydrochloride

The synthesis of precursors for 2-substituted pyridines, such as this compound, often draws from well-established methodologies for other pyridine isomers. The conversion of pyridine-N-oxides to 2-chloropyridines is a foundational reaction in this context. wikipedia.org For instance, 2-hydroxypyridine (B17775) can be chlorinated using phosphoryl chloride to yield 2-chloropyridine. wikipedia.org Another common route involves the direct chlorination of pyridine, which can yield a mixture of 2-chloropyridine and 2,6-dichloropyridine. wikipedia.org

A method for the selective chlorination of pyridine at a low temperature to synthesize 2-chloropyridine utilizes the in situ generation of chlorine from hydrochloric acid and a hypochlorite. google.com This approach offers a milder alternative to using gaseous chlorine at high temperatures. google.com Additionally, pyridine N-oxides can be converted to 2-chloropyridines, a reaction that can be adapted for substituted pyridines. wikipedia.org The direct substitution chlorination of pyridine and its derivatives can also be achieved with reagents like COCl₂, POCl₃, and SOCl₂, although these often present environmental and safety concerns. google.com The antihistamine pheniramine, for example, is synthesized through the reaction of phenylacetonitrile with 2-chloropyridine in the presence of a base, demonstrating the displacement of the chloride ion by a nucleophile. wikipedia.org

Reaction Conditions and Optimization for Cyanoethylation

Cyanoethylation is a key chemical process involving the addition of a nucleophile to acrylonitrile (B1666552). wikipedia.org This reaction is a Michael addition, where the β-carbon of the acrylonitrile acts as an electrophile. wikipedia.org The process is typically catalyzed by a base and is used to attach a -CH₂CH₂CN group to various substrates, including those with amine, thiol, or alcohol functional groups. wikipedia.org

In a notable commercial application, acetone (B3395972) undergoes cyanoethylation to produce a keto hexanenitrile, which serves as a precursor for the synthesis of 2-methylpyridine. wikipedia.org An alternative to using acrylonitrile is the alkylation of a substrate with 3-chloropropionitrile. wikipedia.org The cyanoethyl group can also function as a protecting group in organic synthesis and can be removed by treatment with a base. wikipedia.org

Advanced Synthetic Strategies and Novel Approaches

Modern synthetic chemistry offers a range of sophisticated methods for the construction of nitropyridine systems, moving beyond traditional multi-step sequences towards more efficient one-pot and cascade reactions.

One-Pot Synthesis Methods for Related Nitropyridines

One-pot syntheses provide an efficient pathway to complex molecules by combining multiple reaction steps in a single flask, avoiding the isolation of intermediates. A notable one-pot method for synthesizing 5-nitropyridines involves the cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines. researchgate.net Another efficient one-pot synthesis of 3-acylpyridines and pyridine-3-carboxylates is achieved through the oxidative sequential reactions of inactivated saturated ketones with electron-deficient enamines. nih.govacs.org This process involves the in situ formation of an enone intermediate, followed by a [3+3] annulation via a cascade of Michael addition, aldol-type condensation, and oxidative aromatization. nih.govacs.org

Furthermore, a one-pot synthesis for 2-hydroxy-5-nitropyridine (B147068) has been developed starting from 2-aminopyridine. google.com The process involves nitration with concentrated nitric and sulfuric acids, followed by a diazotization reaction using sodium nitrite (B80452). google.com Ring transformation reactions also offer a pathway to nitropyridines. For example, 1-methyl-3,5-dinitro-2-pyridone can be converted to 3-nitropyridines in a one-pot reaction with ketones or aldehydes in the presence of ammonia. oup.comnih.gov

A highly efficient one-step method for the synthesis of 2-aryl-1H-imidazo[4,5-c]pyridines involves the reductive cyclization of 4-amino-3-nitropyridines with aromatic aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). tandfonline.com

Electrochemical Synthesis and Redox Mediators in Acetonitrile Systems

Electrochemical methods offer a green and often highly selective alternative for the synthesis of organic compounds. Voltammetric studies have shown that 2,6-disubstituted pyridine esters and thioesters can be reduced at negative potentials in acetonitrile. rsc.org The electrochemical reduction of pyridine itself can yield partially hydrogenated derivatives like dihydropyridines. wikipedia.org

The use of redox mediators in electrochemical synthesis can overcome kinetic barriers and improve selectivity. rsc.org These mediators facilitate electron transfer between the electrode and the substrate, often at lower potentials than direct electrolysis, which can help to prevent side reactions and electrode passivation. rsc.org While specific applications to this compound are not detailed, the principles are broadly applicable to nitropyridine systems. For instance, the electrochemical synthesis of ferrate(VI) has been studied using a redox mediator for the anodic oxidation. researchgate.net The degradation of certain organic compounds by bacteria can also produce redox mediators, such as 4-amino-1,2-naphthoquinone, which can facilitate the reduction of other substances like azo dyes. nih.gov

Cascade Reactions in the Synthesis of Derivatives

Cascade reactions, where a single reaction setup initiates a sequence of intramolecular or intermolecular transformations, are a powerful tool for building molecular complexity efficiently. Various cascade reactions have been developed for the synthesis of pyridine-containing fused ring systems.

A copper-catalyzed cascade alkynylation/cyclization/isomerization of aurone-derived azadienes with terminal alkynes yields 1,2-dihydrobenzofuro[3,2-b]pyridines. dicp.ac.cn These intermediates can then be aromatized to the corresponding benzofuro[3,2-b]pyridines under basic conditions, or the entire process can be conducted in a one-pot reaction. dicp.ac.cn Another example is the synthesis of chromeno[3,2-c]pyridines through a domino three-component reaction of 3-(1-alkynyl)chromones, aldehydes, and ammonium (B1175870) acetate (B1210297). mdpi.com

A specific and powerful type of cascade reaction involves a sequence of Michael addition, intramolecular nucleophilic substitution (SN2), and aromatization. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines. acs.org This method demonstrates broad substrate compatibility, affording the indolizine (B1195054) products in moderate to excellent yields. acs.org The practicality of this approach has been shown through gram-scale reactions and further chemical transformations of the resulting products. acs.org This type of cascade provides a rapid and efficient route to construct indolizine derivatives, which are structurally related to substituted pyridines. acs.org

Functional Group Interconversions and Derivatization

The distinct functional groups of this compound allow for a range of selective chemical modifications.

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation, yielding 5-amino-2-pyridineacetonitrile. This conversion dramatically alters the electronic properties of the pyridine ring, turning the electron-withdrawing nitro group into an electron-donating amino group. A variety of reagents can accomplish this transformation, with the choice often depending on the presence of other reducible functional groups. wikipedia.orgcommonorganicchemistry.com For instance, the nitrile group is also susceptible to reduction, requiring careful selection of reaction conditions.

Common methods for the reduction of aromatic nitro groups are summarized in the table below.

| Reagent/Catalyst | Conditions | Characteristics & Selectivity |

| H₂/Pd-C | Catalytic hydrogenation | Highly efficient for both aromatic and aliphatic nitro groups. May also reduce other functional groups like nitriles and alkenes, or cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Nickel | Catalytic hydrogenation | Effective for nitro groups. Often preferred over Pd/C when trying to preserve aromatic halogens. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Metal in acidic medium | A classic and mild method that is often chemoselective for the nitro group in the presence of other reducible groups. commonorganicchemistry.com |

| Zn/AcOH | Metal in acidic medium | Provides a mild method for reducing nitro groups to amines. commonorganicchemistry.com |

| SnCl₂ | Stannous chloride | A mild reagent that is selective for the reduction of nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com |

| Na₂S or (NH₄)₂S | Sodium or Ammonium Sulfide | Useful when hydrogenation or acidic conditions are incompatible with the substrate. Can sometimes achieve selective reduction of one nitro group in the presence of others. commonorganicchemistry.com |

The resulting product, 5-amino-2-pyridineacetonitrile, is a valuable intermediate for further synthesis, such as the construction of N-heterocycles or as a substrate in coupling reactions. chemdad.comnih.gov

The acetonitrile group (-CH₂CN) offers several handles for chemical modification, including reactions at the active methylene protons and transformations of the nitrile itself.

Alkylation: The protons on the carbon adjacent to the nitrile and the pyridine ring are acidic. This acidity is further enhanced by the electron-withdrawing nature of the 5-nitro group. Deprotonation with a suitable base (e.g., sodium hydride, lithium diisopropylamide) generates a nucleophilic carbanion. This carbanion can be reacted with various electrophiles, such as alkyl halides, to introduce substituents at the α-position.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid (5-nitro-2-pyridineacetic acid) or an amide (5-nitro-2-pyridineacetamide). This conversion is a common step in the synthesis of various pyridine derivatives.

Reduction: The nitrile group can be reduced to a primary amine (e.g., 2-(5-nitropyridin-2-yl)ethan-1-amine). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required. However, care must be taken as these conditions can also reduce the nitro group. commonorganicchemistry.com

Cyclization Reactions: The acetonitrile moiety can participate in cyclization reactions. For example, it can react with dithiolium salts to form fused heterocyclic systems. cdnsciencepub.com

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself might not be the direct substrate without a leaving group (like a halogen), it serves as a precursor to compounds that are excellent coupling partners.

For instance, the pyridine ring can be halogenated to introduce a reactive handle for coupling. The pyridinyl group can act as an electron-withdrawing ligand, which helps to stabilize intermediates in palladium-catalyzed reactions. Furthermore, the presence of electron-withdrawing groups, such as a nitro group, is often tolerated in modern coupling protocols. nih.gov

Potential coupling reactions for derivatives of this compound are outlined below.

| Coupling Reaction | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Halo-pyridine + Organoboron reagent | Aryl- or Alkyl-substituted pyridine |

| Heck Coupling | Halo-pyridine + Alkene | Alkenyl-substituted pyridine |

| Sonogashira Coupling | Halo-pyridine + Terminal alkyne | Alkynyl-substituted pyridine |

| Buchwald-Hartwig Amination | Halo-pyridine + Amine | Amino-substituted pyridine |

| Stille Coupling | Halo-pyridine + Organostannane reagent | Aryl- or Alkyl-substituted pyridine |

These reactions would allow for the introduction of a wide array of substituents onto the pyridine core, enabling the synthesis of a diverse library of compounds derived from the parent this compound structure. The amino derivative, 5-amino-2-pyridineacetonitrile, can also be converted to a diazonium salt and subsequently to a halogenated pyridine, providing another route to coupling-ready substrates.

Advanced Spectroscopic Techniques for Structural Confirmation

The structural framework of this compound (Figure 1) is composed of a pyridine ring substituted at the 5-position with a nitro group (-NO₂) and at the 2-position with an acetonitrile group (-CH₂CN). The unambiguous verification of this structure necessitates the use of powerful spectroscopic tools capable of probing the molecular environment at an atomic level.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By mapping the magnetic fields around atomic nuclei, NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy reveals the chemical environment of the hydrogen atoms within a molecule. For this compound, three distinct signals are expected for the protons on the pyridine ring, and one signal is expected for the methylene (-CH₂) protons of the acetonitrile group. The electron-withdrawing nature of the nitro group strongly influences the chemical shifts of the adjacent ring protons, causing them to appear at a lower field (higher ppm values). General predictions suggest the aromatic protons would appear in the δ 8.5–9.0 ppm range.

A detailed analysis would provide specific chemical shifts (δ), the multiplicity of each signal (e.g., singlet, doublet, doublet of doublets), and the coupling constants (J values), which quantify the interaction between neighboring protons and are crucial for assigning each signal to a specific proton.

No specific experimental ¹H NMR data with detailed shifts, multiplicities, and coupling constants for this compound was found in the searched resources.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule contains seven carbon atoms: five in the pyridine ring and two in the acetonitrile substituent (the methylene carbon and the nitrile carbon). The chemical shifts of the ring carbons are affected by the substituents, while the nitrile carbon has a characteristic chemical shift. It has been suggested that the nitrile carbon should appear around δ 115 ppm.

A complete ¹³C NMR analysis would list the precise chemical shift for each of the seven carbons, allowing for full assignment of the carbon framework.

No specific experimental ¹³C NMR data with detailed chemical shifts for this compound was found in the searched resources.

To overcome ambiguities in one-dimensional (1D) spectra, especially for complex molecules, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity.

COSY spectra reveal correlations between protons that are coupled to each other, helping to trace the proton network through the pyridine ring.

HSQC spectra correlate each proton signal with the signal of the carbon atom it is directly attached to. This would definitively link the proton signals of the pyridine ring and the methylene group to their respective carbon atoms.

HMBC spectra show correlations between protons and carbons over two or three bonds, which is invaluable for confirming the placement of substituents and linking the acetonitrile group to the C-2 position of the pyridine ring.

The use of these techniques would provide unequivocal confirmation of the structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, can offer clues about the molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the expected molecular formula is C₇H₅N₃O₂. HRMS analysis using a soft ionization technique like Electrospray Ionization (ESI) would typically detect the protonated molecule, [M+H]⁺. The high precision of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

| Parameter | Value | Source |

| Molecular Formula | C₇H₅N₃O₂ | |

| Ion | [M+H]⁺ | |

| Calculated m/z | 164.0404 | |

| Found m/z | Data not available |

The calculated exact mass for the protonated molecule [C₇H₅N₃O₂+H]⁺ is 164.0404. Experimental verification of this value through HRMS would provide strong evidence for the compound's elemental composition and confirm its molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in the gas phase. In the analysis of nitrogen-containing heterocyclic compounds, ESI-MS is particularly effective. For this compound, with a molecular formula of C₇H₅N₃O₂, high-resolution mass spectrometry (HRMS) is employed to confirm its molecular ion. The calculated mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 178.05. This technique is also used for the structural confirmation of related pyridine derivatives. acs.orgub.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and molecular structure of a compound.

Fourier Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that correspond to its specific functional groups. The nitrile group (C≡N) stretch is typically observed around 2250 cm⁻¹. The nitro group (NO₂) gives rise to two distinct, strong stretching vibrations: an asymmetric stretch around 1550-1520 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹. spectroscopyonline.com The presence of the aromatic pyridine ring is confirmed by C-H stretching vibrations appearing in the 3100-3000 cm⁻¹ region and carbon-carbon stretching vibrations within the ring at approximately 1600-1400 cm⁻¹. vscht.cz

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Nitrile (C≡N) | Stretch | ~2250 |

| Aromatic C=C | Stretch | 1600-1400 |

| Nitro (NO₂) | Asymmetric Stretch | 1550-1520 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

Raman spectroscopy provides complementary information to FTIR for the structural analysis of this compound. The nitrile (C≡N) functional group exhibits a distinct vibrational mode in the 2100-2300 cm⁻¹ region. researchgate.net For aromatic nitro compounds, the symmetric stretching of the NO₂ group gives a very strong band around 1347 cm⁻¹. spectroscopyonline.com Other characteristic Raman peaks include those for the aromatic ring breathing mode and C-N stretching. spectroscopyonline.com The vibrational spectra of different crystalline forms, or polymorphs, can show variations in frequencies and intensities of the bands due to different molecule-molecule interactions in the crystal lattice. americanpharmaceuticalreview.com Detailed vibrational assignments for related nitro pyridine derivatives have been performed using density functional theory (DFT) calculations. elsevierpure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

For nitro-aromatic systems like this compound, the UV-Vis spectrum is characterized by π → π* transitions. The incorporation of a nitro group into a pyridine ring can lead to the appearance of new absorption bands in the visible region. qnl.qa In some cases, intramolecular charge transfer (ICT) from an electron-donating part of the molecule to the electron-withdrawing nitro group can occur, resulting in a longer wavelength absorption band. mdpi.com

Interactive Data Table: Electronic Transitions in Nitro-Aromatic Compounds

| Transition Type | Wavelength Range (nm) | Description |

| π → π* | 280-320 | Electronic transition localized on the nitro-aromatic system. |

| ICT | 400-420 | Intramolecular charge transfer transition. mdpi.com |

The polarity of the solvent can significantly influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. nih.govslideshare.net For compounds with a large change in dipole moment between the ground and excited states, an increase in solvent polarity can lead to a shift in the absorption maximum (λmax).

In the case of nitro-substituted pyridines, a hypsochromic shift (blue shift) of the n-π* transition is often observed with increasing solvent polarity. libretexts.org This is because polar solvents can stabilize the non-bonding electrons on the nitrogen atom through interactions like hydrogen bonding, lowering their energy and thus increasing the energy required for the transition. libretexts.org Conversely, π-π* transitions may show a bathochromic shift (red shift) with increasing solvent polarity. libretexts.org Studies on similar nitro-substituted compounds have shown that the solvatochromic behavior is influenced by the solvent's polarizability and hydrogen bonding capability. qnl.qa

Spectroscopic Characterization and Structural Elucidation

Intramolecular Charge Transfer (ICT) Characteristics

The molecular structure of 5-Nitro-2-pyridineacetonitrile, featuring an electron-donating pyridine (B92270) ring and a potent electron-withdrawing nitro group (-NO2) at the 5-position, alongside a cyano group, establishes it as a classic donor-π-acceptor (D-π-A) system. This architecture is conducive to intramolecular charge transfer (ICT), a phenomenon where photoexcitation induces a significant redistribution of electron density from the donor moiety (pyridine ring) to the acceptor moiety (nitro group). This charge redistribution leads to a substantial increase in the dipole moment of the excited state compared to the ground state.

The ICT nature of a molecule can be experimentally verified and quantified by studying its photophysical properties in solvents of varying polarity, a phenomenon known as solvatochromism. As the solvent polarity increases, the more polar excited state is stabilized to a greater extent than the less polar ground state. This differential stabilization results in a bathochromic (red) shift in the fluorescence emission spectrum.

The structural changes during ICT in nitroaromatic chromophores often involve the twisting of the nitrophenyl group in the excited state, as investigated by time-resolved vibrational spectroscopy. nih.gov This twisting facilitates the charge separation. In the case of this compound, the nitro group is attached to the pyridine ring, and a similar torsional motion can be anticipated upon excitation, leading to a stabilized ICT state.

Expected Solvatochromic Behavior

Based on the principles of ICT and data from analogous compounds, a hypothetical representation of the solvatochromic behavior of this compound is presented below. It is anticipated that the absorption maximum (λ_abs) would show minimal shifts with solvent polarity, indicating a ground state that is not significantly affected by the solvent environment. mdpi.com Conversely, the emission maximum (λ_em) is expected to exhibit a pronounced red shift as solvent polarity increases, leading to a larger Stokes shift (the difference in wavenumber between the absorption and emission maxima).

Hypothetical Solvatochromic Data for this compound

| Solvent | Polarity (ET(30)) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Toluene (B28343) | 33.9 | ~350 | ~450 | ~5700 |

| Tetrahydrofuran (THF) | 37.4 | ~352 | ~480 | ~6900 |

| Dichloromethane (DCM) | 41.1 | ~353 | ~500 | ~7800 |

| N,N-Dimethylformamide (DMF) | 43.8 | ~355 | ~530 | ~9100 |

| Acetonitrile (B52724) | 46.0 | ~355 | ~550 | ~10000 |

Note: The data in this table is hypothetical and serves to illustrate the expected trends for a compound with significant ICT character. The values are extrapolated based on the behavior of similar donor-acceptor systems. mdpi.comacs.org

The Lippert-Mataga equation is often used to correlate the Stokes shift with solvent polarity, providing a quantitative measure of the change in dipole moment upon excitation. A linear relationship between the Stokes shift and the solvent orientation polarizability (Δf) is a strong indicator of ICT. For related pyridineacetonitrile derivatives, a linear correlation with a significant slope has been observed, confirming their ICT nature. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone in the computational analysis of 5-Nitro-2-pyridineacetonitrile, providing deep insights into its fundamental characteristics. Various functionals, such as B3LYP, and basis sets, including 6-311++G(d,p), are employed to achieve a balance between computational cost and accuracy. elsevierpure.com These calculations are instrumental in understanding the molecule's geometry, electronic landscape, and vibrational modes.

Geometry Optimization and Structural Parameters

Detailed analysis of the optimized geometry provides insights into the spatial arrangement of the atoms. For instance, the bond lengths within the pyridine (B92270) ring are affected by the electron-withdrawing nature of both the nitro and acetonitrile (B52724) groups. Similarly, the bond angles provide information about the hybridization and strain within the molecule.

Table 1: Selected Optimized Geometrical Parameters for a Pyridine Derivative This table is illustrative and based on general findings for similar compounds, as specific data for this compound was not available in the search results.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-N2 | 1.3747 | |

| C3-N2 | 1.3897 | |

| C-C (ring) | ~1.39 | |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.22 | |

| C-C (acetonitrile) | ~1.46 | |

| C≡N (nitrile) | ~1.15 | |

| C-C-C (ring) ~120 | ||

| O-N-O (nitro) ~125 |

Source: Adapted from findings on similar heterocyclic compounds. irjweb.com

Electronic Structure Analysis

The electronic structure of this compound is fundamental to understanding its reactivity and spectroscopic properties. DFT calculations provide a detailed picture of how electrons are distributed within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability. irjweb.com

For molecules with electron-withdrawing groups like the nitro group, the LUMO is often localized over the part of the molecule containing this group, indicating a propensity for nucleophilic attack at that site. The HOMO, conversely, may be distributed over the pyridine ring and the acetonitrile group. A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com

Table 2: Illustrative HOMO-LUMO Energies for a Pyrimidine (B1678525) Derivative This table presents example data to illustrate the concept, as specific values for this compound were not found.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2613 |

| LUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Source: Adapted from a study on a pyrimidine derivative. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface using a color scale. researchgate.net

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netwuxiapptec.com For this compound, the region around the nitro group would be expected to be highly negative (red), while the hydrogen atoms of the pyridine ring and the area around the nitrogen atom in the ring could show positive potential (blue). researchgate.netmdpi.com This map provides a visual guide to the molecule's reactivity. researchgate.netnih.gov

The electronic structure, as described by the HOMO-LUMO analysis and MEP mapping, directly governs the reactivity of this compound. The presence of the strongly electron-withdrawing nitro group significantly influences the electron density distribution across the pyridine ring, making certain positions more susceptible to nucleophilic substitution reactions. researchgate.net The nitrile group also contributes to the electron-withdrawing nature of the substituents.

The calculated electronic properties can help predict how the molecule will interact with other reagents. For example, the locations of the most positive and negative electrostatic potentials suggest the preferred sites for interactions with nucleophiles and electrophiles, respectively. libretexts.org This understanding is crucial for designing synthetic routes involving this compound.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, performed using DFT calculations, predicts the infrared (IR) and Raman spectra of this compound. By calculating the harmonic frequencies, researchers can assign the observed experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net

These calculations are essential for confirming the molecular structure and understanding the intramolecular dynamics. The predicted frequencies for characteristic functional groups, like the C≡N stretch of the nitrile group and the symmetric and asymmetric stretches of the NO2 group, can be compared with experimental spectroscopic data for validation. researchgate.net The potential energy distribution (PED) analysis further helps in making unambiguous assignments of the vibrational modes. researchgate.net

Thermochemical Properties (e.g., Heat of Formation)

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the heat of formation of organic molecules when experimental data is lacking. These calculations would typically involve optimizing the molecule's geometry and then computing its total electronic energy. By using appropriate isodesmic or homodesmotic reactions with known thermochemical data for the other species involved, a reliable estimate of the heat of formation for this compound could be determined.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors derived from methods like Density Functional Theory (DFT) are instrumental in predicting the chemical behavior of molecules. These descriptors are calculated from the electronic structure and provide a quantitative measure of reactivity. For this compound, these parameters help in understanding its electrophilic and nucleophilic nature and identifying the most reactive sites within the molecule. Theoretical studies on similar nitropyridine derivatives provide a strong basis for these predictions nih.govresearchgate.netresearchgate.net.

The primary descriptors are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a substituted pyridine like this compound, the HOMO is typically associated with the electron-donating parts of the molecule, while the LUMO is centered on the electron-accepting regions. The presence of the electron-withdrawing nitro group significantly influences these frontier orbitals.

| Descriptor | Formula | Description | Predicted Properties for this compound |

| Chemical Potential (µ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the escaping tendency of an electron from a system. | Expected to be negative, indicating stability. The nitro and cyano groups lower the value, suggesting a lower tendency to donate electrons compared to unsubstituted pyridine. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. | Expected to have a relatively high value, indicating significant stability due to the large HOMO-LUMO gap typical for stable organic molecules. |

| Electrophilicity (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. | Expected to have a high value, classifying it as a strong electrophile due to the electron-withdrawing nitro and cyano groups. |

Chemical Potential (µ)

The chemical potential (µ) is a fundamental descriptor of chemical reactivity, representing the tendency of electrons to escape from a system. It is calculated from the energies of the HOMO and LUMO orbitals. For this compound, the presence of two strong electron-withdrawing groups (nitro and cyano) is expected to significantly lower the energies of both frontier orbitals, resulting in a more negative chemical potential compared to pyridine or 2-pyridineacetonitrile. This indicates a reduced tendency to donate electrons and a greater propensity to act as an electron acceptor. Studies on related nitropyridine compounds confirm that nitro-substitution leads to a more negative chemical potential mdpi.comdergipark.org.tr.

Electrophilicity (ω)

The global electrophilicity index (ω) measures the ability of a molecule to accept electrons. It is a crucial descriptor for predicting the reactivity of electrophiles in polar reactions. Given the low chemical potential and high chemical hardness, this compound is predicted to be a strong electrophile. The calculated electrophilicity index for similar nitro-aromatic compounds is often high, indicating their capacity to participate in reactions with nucleophiles nih.govresearchgate.net. This property is a direct consequence of the electron-deficient nature of the pyridine ring, which is further intensified by the nitro and cyano substituents.

Fukui Functions and Dual Descriptors

While global descriptors like hardness and electrophilicity describe the reactivity of the molecule as a whole, local reactivity descriptors like the Fukui function identify the most reactive sites within the molecule. The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system is changed tandfonline.com.

f⁺(r) : Predicts the site for nucleophilic attack (where an electron is added).

f⁻(r) : Predicts the site for electrophilic attack (where an electron is removed).

Dual Descriptor (Δf(r)) : The difference between f⁺(r) and f⁻(r), which can unambiguously identify nucleophilic (Δf(r) < 0) and electrophilic (Δf(r) > 0) sites.

For this compound, theoretical calculations on analogous nitropyridines suggest the following:

Nucleophilic Attack (f⁺) : The most likely sites for nucleophilic attack are the carbon atoms of the pyridine ring, particularly those ortho and para to the electron-withdrawing nitro group (C2, C4, and C6), as these positions are the most electron-deficient. The presence of the nitro group strongly activates the ring for such attacks.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes, intermolecular interactions, and solvent effects. While no specific MD simulation studies focused exclusively on this compound have been identified in the searched literature, the methodologies are widely applied to similar organic molecules, including pyridine derivatives, in various contexts mdpi.comnih.gov.

Potential Applications of Molecular Modeling and MD Simulations:

Conformational Analysis : MD simulations can explore the conformational landscape of this compound. This would involve analyzing the rotational barrier of the acetonitrile group and the nitro group relative to the pyridine ring, providing insight into the molecule's flexibility and the most stable conformations in different environments (gas phase vs. solvent).

Interaction with Biomolecules : If this compound were to be investigated as a potential drug candidate or a ligand for a biological receptor, molecular docking followed by MD simulations would be essential. These simulations can predict the binding affinity, identify key interacting amino acid residues within a protein's active site, and assess the stability of the protein-ligand complex over time semanticscholar.orgnih.gov.

Solvation and Transport Properties : MD simulations can model the behavior of this compound in different solvents. This would allow for the calculation of properties like the radial distribution function to understand the solvation shell structure and the diffusion coefficient to predict its transport properties in a medium.

Material Science Applications : If used as a component in organic materials, such as nonlinear optical materials or energetic materials, MD simulations could help understand its packing in a crystal lattice and its interactions with other components in a mixture. This can provide insights into the material's bulk properties, such as density and mechanical stability.

The general workflow for such a simulation involves defining a force field (a set of parameters describing the potential energy of the system), placing the molecule in a simulation box (often with solvent molecules), and running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe the phenomena of interest nih.gov.

Advanced Applications in Organic Synthesis and Materials Science

Precursor in Heterocyclic Synthesis

The strategic placement of the nitro and acetonitrile (B52724) groups on the pyridine (B92270) scaffold allows for a diverse range of cyclization and condensation reactions, leading to the formation of complex, fused heterocyclic structures.

Synthesis of Indolizines

5-Nitro-2-pyridineacetonitrile serves as a key starting material for the synthesis of indolizine (B1195054) derivatives, which are nitrogen-containing heterocyclic compounds with a wide range of biological activities. rsc.orgnih.gov The most common synthetic route is the 1,3-dipolar cycloaddition reaction, often referred to as the Tschitschibabin reaction. rsc.orgchim.it

The reaction mechanism begins with the formation of a pyridinium (B92312) ylide. The methylene (B1212753) group (-CH2-) of the acetonitrile side chain is sufficiently acidic to be deprotonated by a base, forming a stabilized carbanion. This carbanion is in equilibrium with its ylide form. This pyridinium ylide then acts as a 1,3-dipole and reacts with an electron-deficient alkene or alkyne (a dipolarophile) in a [3+2] cycloaddition reaction. lookchem.comnih.govccspublishing.org.cn Subsequent aromatization, often through the elimination of a molecule like hydrogen cyanide, yields the final 7-nitroindolizine derivative. The use of 2-(pyridine-2-yl)acetonitrile derivatives in palladium-catalyzed annulation reactions with propargyl carbonates also provides an efficient route to polysubstituted indolizines. organic-chemistry.org The presence of the nitro group is compatible with these reaction conditions and results in a final product functionalized for further modification. mdpi.com

| Dipolarophile | Resulting 7-Nitroindolizine Derivative |

| Acrylonitrile (B1666552) | 1-Cyano-7-nitroindolizine |

| Methyl Acrylate | Methyl 7-nitroindolizine-1-carboxylate |

| Dimethyl acetylenedicarboxylate | Dimethyl 7-nitroindolizine-1,2-dicarboxylate |

| Maleimide | 7-Nitro-1,2-dihydro-3H-pyrrolo[1,2-a]indolizine-1,3-dione |

Formation of Diaryl Urea (B33335) Derivatives

While not a direct precursor, this compound can be readily converted into an intermediate for the synthesis of diaryl urea derivatives, a class of compounds with significant applications in medicinal chemistry, including as kinase inhibitors. nih.govnih.gov The synthesis involves a two-step process.

First, the nitro group at the 5-position of the pyridine ring is reduced to a primary amine. This transformation is a standard procedure in organic synthesis, commonly achieved using reducing agents such as tin(II) chloride (SnCl2), hydrogen gas with a palladium catalyst (H2/Pd), or sodium dithionite (B78146) (Na2S2O4). nih.gov This step yields 5-amino-2-pyridineacetonitrile.

In the second step, the newly formed aromatic amine is reacted with a substituted aryl isocyanate (Ar-N=C=O) to form the unsymmetrical diaryl urea linkage. nih.gov This reaction provides a modular approach to a library of diaryl urea compounds where one aryl group is the pyridineacetonitrile moiety and the other can be varied to tune the molecule's biological activity.

| Aryl Isocyanate | Resulting Diaryl Urea Product |

| Phenyl isocyanate | 1-(2-(cyanomethyl)pyridin-5-yl)-3-phenylurea |

| 4-Chlorophenyl isocyanate | 1-(4-chlorophenyl)-3-(2-(cyanomethyl)pyridin-5-yl)urea |

| 3-(Trifluoromethyl)phenyl isocyanate | 1-(2-(cyanomethyl)pyridin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea |

Development of Azolo[1,5-a]pyrimidines

This compound is a potential precursor for synthesizing substituted azolo[1,5-a]pyrimidines, a class of fused heterocycles known for a broad spectrum of biological activities. nih.gov The general synthesis of these compounds involves the condensation of a 5-aminoazole (such as 3-aminopyrazole (B16455) or 5-aminotetrazole) with a 1,3-dicarbonyl compound or a synthetic equivalent. nih.govresearchgate.net

To utilize this compound, it can be transformed into a suitable 1,3-dicarbonyl equivalent. For example, a Claisen condensation reaction between this compound and an ester (e.g., ethyl acetate) in the presence of a strong base would yield a β-ketonitrile. This resulting intermediate, which possesses the necessary 1,3-dielectrophilic character, can then undergo a cyclocondensation reaction with an aminoazole. The amino group of the azole attacks the carbonyl carbon, and the ring nitrogen attacks the nitrile carbon, leading to the formation of the pyrimidine (B1678525) ring fused to the azole ring. The use of nitro-substituted precursors is established in the synthesis of bioactive azolo[1,5-a]pyrimidines. nih.gov

Synthesis of Quinolizine Derivatives

The synthesis of the quinolizine ring system, which features a bridgehead nitrogen atom common to two six-membered rings, can be envisioned starting from this compound through intramolecular cyclization strategies. Although direct literature examples for this specific starting material are scarce, established principles of quinolizine synthesis can be applied.

A plausible route would involve the N-alkylation of the pyridine nitrogen of this compound with a bifunctional reagent. For instance, alkylation with a halo-ester like ethyl 4-bromobutanoate would produce a quaternary pyridinium salt. In the presence of a base, the methylene group of the acetonitrile side chain can be deprotonated. The resulting carbanion could then perform an intramolecular nucleophilic attack on the ester carbonyl group, leading to a Dieckmann-type condensation. Subsequent cyclization and dehydration would generate the second ring, forming the 8-nitro-quinolizine core structure.

Role in Coordination Chemistry and Metal Complexes

The presence of multiple nitrogen atoms with available lone pairs of electrons allows this compound to function as a ligand in coordination chemistry, forming complexes with various transition metals.

Ligand Properties of the Pyridine Moiety

This compound possesses two potential coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group. This allows it to act as either a monodentate or a bidentate ligand. rsc.orgjscimedcentral.com

As a monodentate ligand, it typically coordinates to a metal center through the pyridine nitrogen, which is a common mode of binding for pyridine derivatives in transition metal complexes. wikipedia.org However, the electronic properties of the ligand are significantly influenced by the substituent groups. The nitro group at the 5-position is strongly electron-withdrawing, which reduces the electron density on the pyridine ring and, consequently, decreases the Lewis basicity of the pyridine nitrogen. This makes this compound a weaker sigma-donor ligand compared to unsubstituted pyridine, which can affect the stability and reactivity of the resulting metal complex.

The molecule also has the potential to act as a bidentate, or chelating, ligand by coordinating to a single metal center through both the pyridine nitrogen and the nitrile nitrogen. This would result in the formation of a stable five-membered chelate ring. The ability of both pyridine and acetonitrile groups to coordinate has been demonstrated in various complexes. rsc.org The geometry and electronic properties of the metal ion would determine whether monodentate or bidentate coordination is favored.

| Property | Description |

| Potential Coordination Sites | Pyridine Nitrogen, Nitrile Nitrogen |

| Possible Coordination Modes | Monodentate (via Pyridine-N), Bidentate (via Pyridine-N and Nitrile-N) |

| Electronic Effect of Nitro Group | Strongly electron-withdrawing (-I, -M effect) |

| Effect on Pyridine Nitrogen | Decreased Lewis basicity; weaker σ-donor compared to pyridine |

| Chelate Ring Formation | Potential to form a stable 5-membered ring (M-N(py)-C-C-N) in bidentate mode |

Formation and Characterization of Metal Complexes

The structure of this compound, featuring both a pyridine ring and a nitrile group, presents two primary sites for coordination with metal ions. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as Lewis bases, donating electron pairs to form coordination bonds with transition metals. While specific research on complexes formed directly with this compound is not extensively documented, the principles of coordination chemistry involving related α-aminonitrile and pyridine-based ligands provide a strong basis for understanding their potential formation and characterization. uobaghdad.edu.iqresearchgate.net

Metal complexes involving such ligands are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, nitrates) in a suitable solvent, such as ethanol. jscimedcentral.comnih.gov The resulting complexes can then be isolated as crystalline solids.

Characterization of these potential metal complexes would rely on a suite of analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Infrared (IR) Spectroscopy: This technique is crucial for confirming the coordination of the ligand to the metal center. A shift in the stretching frequency of the C≡N bond in the nitrile group to a higher or lower wavenumber upon complexation is a key indicator of its involvement in bonding. uobaghdad.edu.iq Similarly, changes in the vibration modes of the pyridine ring would confirm its coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution, showing shifts in the signals of the pyridine and acetonitrile protons and carbons upon coordination.

UV-Visible Spectroscopy: This method is used to study the electronic properties of the complexes, particularly for those involving transition metals with d-electrons (e.g., Co(II), Ni(II), Cu(II)), revealing information about the geometry of the coordination sphere. rasayanjournal.co.in

Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the empirical formula and stoichiometry of the newly synthesized complexes. jscimedcentral.com

The nitro group on the pyridine ring acts as a strong electron-withdrawing group, which can influence the electronic properties of the ligand and, consequently, the stability and reactivity of the resulting metal complexes. rasayanjournal.co.in

Table 1: Standard Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | Confirmation of ligand coordination via shifts in C≡N and pyridine ring vibrational frequencies. |

| UV-Visible Spectroscopy | Determination of coordination geometry and electronic properties of the metal center. |

| Nuclear Magnetic Resonance (NMR) | Detailed structural information for diamagnetic complexes. |

| Elemental Analysis | Confirmation of the empirical formula and metal-to-ligand ratio. |

| X-ray Crystallography | Precise determination of bond lengths, bond angles, and the three-dimensional structure in the solid state. |

Catalytic Applications involving Metal Complexes

Metal complexes derived from pyridine-containing ligands are widely investigated for their catalytic activity in a diverse range of chemical transformations. unimi.itnih.gov The introduction of a pyridine moiety into a ligand framework can enhance the stability of metal complexes and allow for fine-tuning of their electronic and steric properties. unimi.it While catalytic applications specifically employing complexes of this compound are not yet established, complexes of related pyridine and terpyridine ligands have demonstrated significant utility. nih.gov

Potential catalytic applications for such complexes could include:

Oxidation Reactions: The fixed and rigid coordination provided by the pyridine ring can stabilize metal ions in various oxidation states, making them suitable for catalyzing oxidation reactions, such as the epoxidation of alkenes or the oxidation of hydrocarbons. unimi.itnih.gov

Carbon-Carbon Bond Formation: Palladium and nickel complexes featuring nitrogen-based ligands are cornerstone catalysts for cross-coupling reactions (e.g., Suzuki, Heck). The electronic properties imparted by the nitro group in this compound could modulate the reactivity of a metal center in such catalytic cycles.

Environmental Remediation: Iron-terpyridine complexes have been studied for their ability to catalyze the degradation of organic pollutants, such as phenols, in water. nih.gov The strong coordinating ability of pyridine-based ligands is key to the stability and efficacy of these catalysts.

The catalytic performance of these complexes is intrinsically linked to the nature of the metal ion, the coordination geometry, and the electronic influence of the ligand's substituents. The electron-withdrawing nitro group in this compound would likely render the metal center more electrophilic, potentially enhancing its reactivity in certain catalytic processes.

Precursor for Advanced Materials

Applications in Optoelectronic Devices (e.g., OLEDs)

The development of materials for optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), is a major focus of modern materials science. researchgate.net Pyridine-containing compounds are frequently incorporated into the structure of organic semiconductors and emitters due to their electron-deficient nature, which facilitates electron transport and injection. While direct application of this compound in OLEDs has not been reported, its molecular structure contains features relevant to the design of materials for such devices. The combination of the electron-transporting pyridine moiety and the strongly electron-withdrawing nitro group suggests that this compound could serve as a building block for creating materials with tailored electronic properties suitable for use in the emissive or electron-transport layers of OLEDs.

Development of Aggregation-Induced Emission (AIE) Luminogens

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit light strongly upon aggregation in the solid state or in poor solvents. european-mrs.comnih.gov This effect is the opposite of the common aggregation-caused quenching (ACQ) that plagues many traditional fluorescent dyes. AIE luminogens (AIEgens) are of immense interest for applications in sensors, bio-imaging, and solid-state lighting. nih.gov

A common strategy for creating AIEgens is to design molecules with rotor-like components, such as the phenyl rings in tetraphenylethylene (B103901) (TPE). In dilute solutions, these rotors undergo intramolecular rotation, providing a non-radiative pathway for the excited state to decay. In the aggregated state, these rotations are restricted, closing the non-radiative channel and forcing the molecule to release its energy as light. nih.gov

The synthesis of novel AIEgens often involves incorporating heterocyclic structures to tune their electronic and photophysical properties. Research has shown that replacing phenyl rings in TPE with pyridine moieties can successfully produce new AIE-active compounds. rsc.org Given this precedent, this compound could potentially be used as a synthon to be incorporated into larger molecular frameworks. By reacting it with other molecular components, it might be possible to construct novel AIEgens where the nitropyridine unit helps to modulate the emission color and quantum efficiency.

Intermediate in Agrochemical and Pharmaceutical Synthesis

Development of Crop Protection Agents

The pyridine ring is a vital structural motif found in a vast number of commercial agrochemicals, including fungicides, herbicides, and insecticides. researchgate.net Pyridine-based intermediates are therefore critical starting materials for the synthesis of new and effective crop protection agents. Compounds containing trifluoromethylpyridine moieties, for example, are present in numerous highly successful pesticides. nih.gov

This compound serves as a functionalized pyridine building block. The nitro group can act as a directing group for further chemical modifications or can be reduced to an amino group, opening up a wide range of synthetic possibilities. The acetonitrile side chain can also be hydrolyzed to a carboxylic acid or an amide, or be used in other transformations to build more complex molecular architectures.

While specific commercial pesticides derived directly from this compound are not publicly detailed, related structures like nitrophenylacetonitrile derivatives have been investigated as pro-pesticides. nih.gov The general strategy involves using such intermediates to construct a final molecule that targets a specific biological pathway in a pest insect, weed, or fungus. The versatility of the functional groups on this compound makes it a valuable, albeit specialized, intermediate for the discovery and development of next-generation crop protection agents.

Despite extensive research, detailed scientific information focusing solely on the chemical compound “this compound” is not available in publicly accessible literature. While basic identifying information such as its CAS number (123846-66-2) and molecular formula (C7H5N3O2) is documented by chemical suppliers, in-depth studies regarding its specific synthesis, chemical reactions, and advanced applications in organic synthesis, materials science, and new drug discovery are not sufficiently reported to construct a detailed scientific article as per the requested outline.

The available information is limited to supplier-provided data, which includes:

| Property | Value |

| Molecular Weight | 163.13 g/mol |

| Appearance | Yellow to brown solid |

| Melting Point | 66-68 °C |

Information regarding the specific synthetic routes to obtain this compound, its characteristic chemical reactions, and its potential as a precursor in the synthesis of novel organic compounds or functional materials could not be found in the searched scientific databases and literature.

While the broader classes of compounds, such as nitropyridines and acetonitriles, are extensively studied and have wide-ranging applications in medicinal chemistry and materials science, the specific data for "this compound" is absent. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound.

Structure Activity Relationship Sar and Mechanistic Investigations

Influence of the Nitro Group on Reactivity and Properties

The presence of a nitro (NO₂) group at the 5-position of the pyridine (B92270) ring profoundly influences the electronic properties and reactivity of 5-Nitro-2-pyridineacetonitrile. The nitro group is a strong electron-withdrawing group, a property comparable to the effect of a chromium tricarbonyl moiety complexed to an aromatic ring uwindsor.ca. This electronic pull has several significant consequences.

Firstly, it activates the pyridine ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions researchgate.net. The electron withdrawal creates a significant partial positive charge on the ring carbons, facilitating attack by nucleophiles. In some reaction schemes, the nitro group can act as a leaving group, being displaced by a nucleophile, a reaction that is particularly attractive as the products are often highly fluorescent acs.orgresearchgate.net.

Secondly, the electron-withdrawing effect increases the acidity of the methylene (B1212753) protons (the -CH₂- group) situated between the pyridine ring and the nitrile group. This enhanced acidity makes these protons easier to remove by a base, facilitating the formation of a carbanion. This carbanion is a key reactive intermediate in various carbon-carbon bond-forming reactions. The nitro group can also undergo bioreduction to form reactive intermediates, which may contribute to biological effects .

The nitro group also affects the compound's physical properties. Compared to non-nitrated analogs, this compound exhibits a higher melting point, which is attributed to stronger intermolecular interactions enhanced by the polar nitro group .

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Melting Point | 66.0–66.5 °C |

| Boiling Point | 342 °C |

Stereochemical Aspects and Enantioselective Synthesis

While specific studies on the enantioselective synthesis of this compound are not prevalent, the principles of asymmetric synthesis in related pyridine derivatives provide a clear framework. The activated methylene protons, a direct consequence of the nitro group's presence, are key to forming chiral centers.

A prominent strategy involves using the nitro group as a temporary activating feature. For instance, in related systems, nitro groups on aromatic rings enable the enantioselective conjugate addition of aryl methyl nucleophiles to enals, a reaction that produces valuable chiral building blocks researchgate.net. This "nitro-charged activation" demonstrates how the electronic properties of the nitro group can be harnessed for stereocontrol researchgate.net.

Furthermore, research on the parent compound, 2-pyridineacetonitrile, has shown its utility in cascade reactions to generate complex chiral molecules. A Michael-Michael-aldol cascade reaction between 2-pyridineacetonitrile and α,β-unsaturated aldehydes, for example, yields final products with a chiral quaternary center in high enantioselectivity (87 to 99% ee) researchgate.net. The mechanism proceeds through the nucleophilic attack of the acetonitrile's carbanion onto an electrophilic iminium ion intermediate researchgate.net. Given that the nitro group in the 5-position would further acidify the methylene protons, it is a suitable candidate for similar enantioselective transformations using chiral catalysts.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior and designing synthetic routes.

The reactions of pyridineacetonitrile derivatives often proceed through multi-step cascade or domino sequences involving distinct intermediates. A well-documented pathway for related systems is a cascade Michael/SN2/aromatization reaction acs.org.

A plausible reaction pathway, based on analogous transformations, is as follows acs.org:

Michael Addition : The reaction initiates with a base-mediated deprotonation of the acidic methylene group of the pyridineacetonitrile. The resulting carbanion acts as a nucleophile, attacking an electrophile like a bromonitroolefin. This forms the initial Michael adduct intermediate (Intermediate A).

Tautomerization : Intermediate A undergoes tautomerization to form a more stable intermediate (Intermediate B) acs.org.

Intramolecular Nucleophilic Substitution (SN2) : A subsequent intramolecular cyclization occurs, where the pyridine nitrogen attacks an electrophilic carbon, displacing a leaving group and forming a new ring. This leads to a cyclic intermediate (Intermediate C) acs.org.

Aromatization : The final step involves the elimination of the nitro group (as a nitrite (B80452) molecule), leading to the formation of a stable, aromatic indolizine (B1195054) product acs.org.

In other contexts, such as reactions with methyl nitroacetate (B1208598), pyridineacetonitrile precursors can undergo divergent annulation pathways depending on the conditions, leading to a variety of heterocyclic scaffolds like quinolizin-4-ones, isoxazoles, or indolizines through different cyclization intermediates acs.org.

For reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the mechanism typically involves at least two steps:

Nucleophilic attack on the aromatic ring to form a resonance-stabilized Meisenheimer complex (a σ-complex).

Expulsion of the leaving group to restore aromaticity.

The rate-determining step can be either the formation of the complex or its decomposition researchgate.net. If the formation of the Meisenheimer complex is the slow step, the rate of the reaction will depend on the concentration of both the pyridineacetonitrile and the nucleophile. The strong electron-withdrawing nitro group generally accelerates the rate of complex formation researchgate.net.

For example, if a kinetic study of a reaction yielded a rate equation of Rate = k[this compound][Nucleophile], it would imply that both reactants are involved in the slow, rate-determining step of the reaction savemyexams.com.

Catalysts and reagents play a pivotal role in controlling the reaction pathways and selectivity. The choice of base, solvent, and catalyst can direct the reaction of a pyridineacetonitrile derivative towards completely different products acs.org.

In annulation reactions of related pyridineacetonitriles, the choice of catalyst is critical for product selectivity acs.org. For example, using piperidinium (B107235) acetate (B1210297) in methanol (B129727) favors the formation of 2-acyl-4H-quinolizin-4-ones, while switching the catalyst to triethylamine (B128534) (Et₃N) in toluene (B28343) directs the reaction to produce isoxazoles as the major product. If the reaction is run in hexafluoroisopropanol (HFIP) without a base catalyst, indolizines become the primary product acs.org. This demonstrates that the catalyst and solvent system can dramatically alter the reaction mechanism and energy barriers of competing pathways.

Table 2: Catalyst and Solvent-Directed Synthesis from a Pyridineacetonitrile Derivative acs.org

| Major Product | Catalyst | Solvent | Temperature |

|---|---|---|---|

| 2-Acyl-4H-quinolizin-4-one | Piperidinium Acetate | Methanol (MeOH) | 100 °C |

| Isoxazole | Triethylamine (Et₃N) | Toluene | 60 °C |

Additionally, in the synthesis of nitrated compounds, reagents like sulfuric acid (H₂SO₄) act as a catalyst. In the nitration of an aromatic ring, sulfuric acid protonates nitric acid (HNO₃), facilitating the loss of a water molecule to generate the potent electrophile, the nitronium ion (NO₂⁺), which is the active species in the reaction masterorganicchemistry.com. Dirhodium complexes are another class of catalysts used for transformations such as enantioselective cycloisomerization or C-H insertion reactions involving related precursors snnu.edu.cn.

Future Research Directions and Emerging Trends

Sustainable Synthesis Approaches

The future of chemical manufacturing hinges on the development of sustainable and green methodologies. For 5-Nitro-2-pyridineacetonitrile, research is moving beyond traditional synthesis protocols, which often rely on harsh nitrating agents and stoichiometric reagents, towards more environmentally benign alternatives.

Catalytic and Milder Nitration: Traditional nitration of pyridines can be inefficient and environmentally taxing. Future approaches will likely focus on optimizing catalytic systems that can achieve regioselective nitration under milder conditions. This includes exploring solid acid catalysts or novel nitrating agents that minimize waste production.

Flow Chemistry and Microreactors: The use of microreactor technology offers enhanced control over reaction parameters such as temperature and mixing, leading to higher yields and improved safety, particularly for energetic compounds like nitroaromatics. A continuous flow process for related compounds like 5-nitro-2-aminopyridine has been patented, suggesting a viable path for the sustainable production of this compound. google.com

Multi-Component Reactions (MCRs): Designing one-pot syntheses that combine multiple starting materials in a single, efficient operation is a cornerstone of green chemistry. Future research may devise MCRs that construct the functionalized pyridine (B92270) ring and install the acetonitrile (B52724) group in a tandem sequence, significantly improving atom economy and reducing waste streams. Cascade reactions leading to related heterocyclic systems have proven highly efficient, operating with economical starting materials and avoiding toxic solvents. rsc.org

Biocatalysis: The use of enzymes for chemical synthesis is expanding. Research into engineered enzymes could provide a highly selective and sustainable route to this compound or its precursors, operating in aqueous media at ambient temperatures and aligning with multiple principles of green chemistry. ethernet.edu.et

Exploration of Novel Reactivity Patterns

The unique arrangement of functional groups in this compound—an electron-withdrawing nitro group, a coordinating pyridine nitrogen, and an acidic methylene (B1212753) group—creates a fertile ground for discovering new chemical transformations.

Cascade and Domino Reactions: The compound is an ideal substrate for designing cascade reactions. The active methylene of the acetonitrile group can initiate a reaction (e.g., Michael addition), which is then followed by an intramolecular cyclization or rearrangement orchestrated by the pyridine and nitro functionalities. A recent study demonstrated that the related 2-(pyridine-2-yl)acetonitrile can act as a C,N-dinucleophile, reacting with bromonitroolefins in a metal-free domino sequence to construct complex indolizine (B1195054) frameworks. acs.org Exploring similar pathways for this compound could yield novel N-fused heterocycles.

Divergent Synthesis: The reactivity can be finely tuned by altering reaction conditions to produce different molecular scaffolds from the same starting material. For instance, the reaction of a similar pyridine derivative with methyl nitroacetate (B1208598) was shown to yield quinolizin-4-ones, isoxazoles, or indolizines simply by changing the base and solvent system. acs.org Applying this concept to this compound could unlock selective access to a diverse library of otherwise difficult-to-synthesize compounds.

Cycloaddition Reactions: Heterocycles substituted with electron-withdrawing groups can participate as dienophiles in Diels-Alder reactions. sciforum.net Future studies could investigate the potential of this compound in polar Diels-Alder cycloadditions to form complex polycyclic structures, a powerful strategy for building molecular complexity in a single step.

Nucleophilic Aromatic Substitution (SNAr): The activating effect of the nitro group makes the pyridine ring susceptible to nucleophilic attack. While SNAr reactions are known for nitropyridines, future work could explore a broader range of complex nucleophiles to generate highly functionalized derivatives. mdpi.com The nitro group itself can also be displaced by various nucleophiles, particularly in the corresponding N-oxide derivative, offering another avenue for functionalization. sciencemadness.org

Advanced Functional Material Design